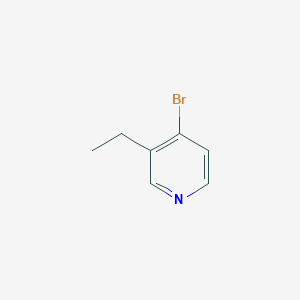

4-Bromo-3-ethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are a cornerstone of modern chemical research, primarily due to their presence in numerous biologically active compounds and functional materials. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in various natural products, including vitamins and alkaloids. researchgate.net Its unique electronic properties and ability to participate in a variety of chemical transformations make it a "privileged scaffold" in medicinal chemistry. rsc.org This means that the pyridine core is frequently found in drugs and drug candidates, as it can be readily modified to optimize biological activity and pharmacokinetic properties. enpress-publisher.comresearchgate.net

The significance of pyridine derivatives extends beyond medicine. They are crucial in the development of agrochemicals, such as herbicides and insecticides, and are used in the creation of dyes and polymers. researchgate.netresearchgate.net The adaptability of the pyridine nucleus allows chemists to fine-tune the properties of molecules for specific applications, driving continuous research into their synthesis and functionalization.

Overview of Halogenated Pyridines as Key Synthetic Intermediates

Halogenated pyridines are a particularly important subclass of pyridine derivatives. The presence of a halogen atom (fluorine, chlorine, bromine, or iodine) on the pyridine ring provides a reactive handle for a multitude of chemical transformations. nih.gov These compounds are key synthetic intermediates, enabling chemists to introduce a wide range of functional groups through reactions such as cross-coupling, nucleophilic substitution, and metalation. nih.govacs.org

The position of the halogen on the pyridine ring dictates its reactivity and the types of reactions it can undergo. For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic aromatic substitution, while those at the 3-position are less reactive. nih.gov This regioselectivity is a powerful tool in organic synthesis, allowing for the precise construction of complex molecular architectures. The development of new and efficient methods for the selective halogenation of pyridines remains an active area of research, as it directly impacts the accessibility of valuable building blocks for drug discovery and materials science. mountainscholar.orgchemrxiv.orgthieme-connect.com

Research Context of 4-Bromo-3-ethylpyridine within Substituted Pyridine Frameworks

Within the broad family of halogenated pyridines, this compound represents a specific and interesting case. This compound features a bromine atom at the 4-position and an ethyl group at the 3-position of the pyridine ring. The interplay between the electron-withdrawing bromine atom and the electron-donating ethyl group influences the electronic properties and reactivity of the pyridine ring.

The strategic placement of these substituents makes this compound a valuable intermediate in targeted synthetic strategies. The bromine atom at the 4-position can be readily displaced or utilized in cross-coupling reactions to build more complex molecular scaffolds. The adjacent ethyl group can provide steric hindrance, influencing the regioselectivity of reactions, and can also be a site for further functionalization. The study of this compound and its reactions contributes to the broader understanding of structure-reactivity relationships in substituted pyridines, aiding in the rational design of new synthetic methodologies and novel functional molecules.

Compound Profile: this compound

Chemical Identity and Molecular Structure

This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrN. Its structure consists of a pyridine ring with a bromine atom attached at the 4-position and an ethyl group at the 3-position.

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Yellow to light brown liquid |

| CAS Number | 38749-76-7 |

This data is compiled from publicly available chemical supplier information.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would provide information about the number and types of hydrogen atoms in the molecule, including the chemical shifts and coupling constants for the protons on the pyridine ring and the ethyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show the different carbon environments within the molecule, including the carbons of the pyridine ring and the ethyl substituent.

Mass Spectrometry (MS): This would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Infrared (IR) Spectroscopy: This would identify the characteristic vibrational frequencies of the functional groups present, such as the C-H, C=C, and C=N bonds of the substituted pyridine ring.

Synthesis and Manufacturing

The synthesis of this compound, like many substituted pyridines, can be approached through various synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

General Synthetic Strategies for Substituted Pyridines

The synthesis of substituted pyridines is a well-established field of organic chemistry. Common strategies include:

Functionalization of the Pre-formed Pyridine Ring: This is a common approach where a readily available pyridine derivative is modified. Reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metalation-substitution are employed to introduce substituents at specific positions on the ring. nih.gov

Ring-Closing Reactions (Hantzsch Pyridine Synthesis and related methods): These methods construct the pyridine ring from acyclic precursors. The Hantzsch synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

Modifications of Existing Substituents: This involves chemically altering the functional groups already present on a pyridine ring. For example, a nitro group can be reduced to an amino group, which can then be further modified.

Specific Synthetic Routes to this compound

While a specific, detailed industrial synthesis of this compound is not outlined in the provided search results, a plausible synthetic route could involve the bromination of 3-ethylpyridine (B110496). This would likely require specific reaction conditions to favor bromination at the 4-position. The synthesis of a similar compound, 3-bromo-4-methylpyridine (B15001), has been reported starting from 4-methyl-3-nitropyridine (B1297851), which is first reduced to 4-methyl-3-aminopyridine and then converted to the bromo derivative via a Sandmeyer-type reaction. google.com A similar strategy could potentially be adapted for the synthesis of this compound.

Another approach could involve the synthesis of 3-ethyl-4-aminopyridine, followed by a Sandmeyer reaction to introduce the bromine atom at the 4-position. The synthesis of 3-bromo-4-methylpyridine has been achieved from 2-methyl-4-aminopyridine, demonstrating the feasibility of this type of transformation. chemicalbook.com

Key Intermediates and Reaction Mechanisms

In the potential synthetic routes mentioned above, key intermediates would include:

3-Ethylpyridine: As a starting material for direct bromination.

3-Ethyl-4-nitropyridine: As a precursor that can be reduced to the corresponding amine.

3-Ethyl-4-aminopyridine: As an intermediate for the Sandmeyer reaction.

The reaction mechanisms would depend on the specific route chosen. Direct bromination would likely proceed through an electrophilic aromatic substitution mechanism, although the electron-deficient nature of the pyridine ring can make this challenging. The Sandmeyer reaction involves the diazotization of an amino group to form a diazonium salt, which is then displaced by a bromide ion, often with the aid of a copper(I) bromide catalyst.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is largely dictated by the presence of the bromine atom at the 4-position of the pyridine ring. This halogen provides a versatile handle for a variety of chemical transformations, making the compound a valuable building block in organic synthesis.

Reactivity of the Bromine Substituent

The bromine atom in this compound is susceptible to a range of reactions, including:

Nucleophilic Aromatic Substitution: The bromine at the 4-position can be displaced by various nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with boronic acids or their esters to form new C-C bonds. researchgate.net

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, typically lithium or magnesium, to form an organometallic reagent. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

Influence of the Ethyl Group on Reactivity

The ethyl group at the 3-position can influence the reactivity of this compound in several ways:

Steric Hindrance: The ethyl group can sterically hinder the approach of reagents to the adjacent bromine atom and the nitrogen atom of the pyridine ring. This can affect the rate and regioselectivity of reactions.

Electronic Effects: The ethyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring compared to an unsubstituted pyridine.

Role as a Building Block in the Synthesis of Complex Molecules

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. It is used as an intermediate in the preparation of a variety of compounds, particularly in the fields of medicinal chemistry and materials science. For instance, similar brominated pyridines are used to synthesize compounds with potential biological activities, such as enzyme inhibitors. sigmaaldrich.cn The ability to introduce diverse substituents at the 4-position through cross-coupling and other reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Applications in Research and Industry

Halogenated pyridines, including this compound, are important intermediates in various research and industrial applications.

Use in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a common feature in many pharmaceutical compounds. researchgate.netrsc.orgenpress-publisher.comresearchgate.net Halogenated pyridines like this compound serve as key intermediates in the synthesis of these therapeutic agents. The bromine atom provides a convenient point for chemical modification, allowing for the creation of libraries of related compounds for biological screening. For example, similar bromo-pyridine derivatives are used in the synthesis of compounds targeting a range of diseases. The ability to fine-tune the structure and properties of a lead compound is crucial in the drug discovery process, and versatile building blocks like this compound play a vital role in this endeavor.

Applications in Materials Science

The unique electronic and structural properties of pyridine derivatives also make them attractive for applications in materials science. They can be incorporated into polymers, dyes, and other functional materials. researchgate.netresearchgate.net The reactivity of the bromine atom in this compound allows for its integration into larger molecular architectures, potentially leading to materials with tailored optical, electronic, or thermal properties. For example, pyridine-containing polymers are being investigated for various applications, and intermediates like this compound could be used in their synthesis. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFOQETZPKDUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578003 | |

| Record name | 4-Bromo-3-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10168-60-2 | |

| Record name | 4-Bromo-3-ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10168-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Ethylpyridine and Its Precursors

Direct Bromination Strategies for Pyridine (B92270) Scaffolds

Direct bromination of the pyridine ring is a common method for introducing a bromine atom. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh reaction conditions. gcwgandhinagar.comnih.gov

Electrophilic Bromination Approaches

Electrophilic bromination of pyridine and its derivatives typically requires a strong electrophile and often a catalyst. The reaction of pyridine with bromine in the presence of sulfuric acid at elevated temperatures (130-140 °C) can yield 3-bromopyridine (B30812). google.com However, the pyridine ring is generally unreactive to normal electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com To overcome this, pyridine can be activated by conversion to pyridine-N-oxide, which can then undergo bromination. gcwgandhinagar.com

For substituted pyridines, the position of the substituent influences the regioselectivity of the bromination. For instance, the bromination of 3-methylpyridine (B133936) with N-bromosuccinimide (NBS) can be challenging to control, leading to mixtures of mono- and di-brominated products. The use of radical initiators can improve yields, but side products often complicate purification. In some cases, instead of substitution on the alkyl chain, nuclear bromination occurs. daneshyari.com

A method for the synthesis of 3-bromo-4-methylpyridine (B15001) involves the diazotization of 4-methyl-3-aminopyridine followed by a Sandmeyer-type reaction with bromine. google.comchemicalbook.com This multi-step process begins with the reduction of 4-methyl-3-nitropyridine (B1297851) to 4-methyl-3-aminopyridine. google.com

| Precursor | Reagents | Product | Yield | Reference |

| Pyridine | Br₂, H₂SO₄ | 3-Bromopyridine | High | google.com |

| 3-Methylpyridine | NBS, AIBN | 3-(Bromomethyl)pyridine | ~68% | |

| 4-Methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | 3-Bromo-4-methylpyridine | 95% | google.comchemicalbook.com |

Regioselective Functionalization via Directed Bromination

Achieving regioselectivity in the bromination of substituted pyridines is crucial for synthesizing specific isomers like 4-bromo-3-ethylpyridine. The directing effect of existing substituents plays a significant role. For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct nucleophilic aromatic substitution to the 6-position. researchgate.net

Recent strategies for regioselective halogenation include the use of 3,4-pyridyne intermediates. rsc.orgnih.gov This method involves the regioselective lithiation of a 3-chloropyridine (B48278) derivative, followed by treatment with a Grignard reagent to form a 3,4-pyridyne. The subsequent addition of the Grignard moiety at the 4-position and quenching with an electrophile at the 3-position allows for the synthesis of various 2,3,4-trisubstituted pyridines. rsc.org

Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.org This "one-pot" protocol transforms pyridines into reactive azatriene intermediates, known as Zincke imines, which undergo highly regioselective halogenation under mild conditions. nih.govchemrxiv.org This method has proven to be 3-selective for a range of substituted pyridines. nih.govchemrxiv.org

Cross-Coupling Reactions in the Construction of this compound Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds, offering a versatile route to a wide array of this compound analogs.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.comtcichemicals.com This reaction is tolerant of a wide variety of functional groups and often proceeds with high yields. mdpi.comtcichemicals.com

In the context of this compound, this reaction can be used to introduce various aryl and heteroaryl groups at the 4-position. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with several arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ to produce novel pyridine derivatives. mdpi.com The reaction conditions typically involve a solvent mixture of 1,4-dioxane (B91453) and water at temperatures between 85 °C and 95 °C. mdpi.com Similarly, various aryl bromides can be coupled with benzyloxyethyltrifluoroborate using a palladium catalyst. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst | Product | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | 5-Aryl-2-methylpyridin-3-amines | Moderate to Good | mdpi.com |

| 4'-Bromoacetophenone | BPin-substituted F-BODIPY | Pd₂(dba)₃/XPhos | Arylated F-BODIPY | 91% | scholaris.ca |

| Aryl Bromides | Benzyloxyethyltrifluoroborate | PdCl₂(AtaPhos)₂ | Arylethyloxy compounds | Good to Excellent | nih.gov |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-synthesis.comchemrxiv.org This reaction is highly versatile and has been applied to a wide range of substrates, including bromopyridines. organic-synthesis.comchemspider.com

For instance, the amination of bromo-aromatic rings can be achieved using an aniline, a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand like BINAP, and a base like Cs₂CO₃ in a solvent such as toluene. organic-synthesis.com The reaction is typically heated to around 110 °C under an inert atmosphere. organic-synthesis.com This methodology has been successfully applied to the synthesis of various N-aryl and N-alkyl pyridinamines. researchgate.net A notable example is the coupling of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane, which proceeds in good yield. chemspider.com

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield | Reference |

| Bromo-aromatic ring | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | N-Aryl compound | Good | organic-synthesis.com |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | NaOBuᵗ | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1-Ethyl-N-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | Good |

Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings are instrumental in modifying the pyridine core. These include reactions that form C-C bonds, such as the Sonogashira, Heck, and Stille couplings, as well as those forming C-heteroatom bonds, like C-O and C-S couplings.

Palladium-catalyzed C-O bond formation has been demonstrated with N-substituted 4-bromo-7-azaindoles and phenols. The combination of Pd(OAc)₂, a ligand like Xantphos, and a base such as K₂CO₃ in dioxane was found to be effective for this transformation.

These various synthetic strategies provide a robust toolbox for the synthesis of this compound and a diverse range of its analogs, enabling the exploration of their potential applications in various fields of chemical research.

Nucleophilic Aromatic Substitution (SNAr) Routes to Ethylpyridine Derivatives

Nucleophilic aromatic substitution (SNAr) presents a powerful method for the synthesis of substituted pyridines, including ethylpyridine derivatives. This approach typically involves the displacement of a halide or other suitable leaving group from the pyridine ring by a nucleophile. acs.org The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the ring. acs.org

For instance, 2- and 4-halopyridines are generally more reactive towards nucleophilic attack than their 3-halo counterparts due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. acs.org Research has shown that alkyl groups, such as methyl and ethyl, can activate the 2-position of the pyridine ring towards nucleophilic attack while deactivating the 6-position. researchgate.netcdnsciencepub.com

The synthesis of ethylpyridine derivatives via SNAr can be achieved using various nucleophiles. For example, the reaction of halopyridines with amines or thiols can introduce amino or thioether functionalities, respectively. evitachem.comtandfonline.com Microwave-assisted SNAr reactions have been shown to be highly efficient, often leading to high yields in short reaction times, for example in the synthesis of 2-(aminoethylsulfanyl)pyridine derivatives from halopyridines using ethanol (B145695) as a solvent. tandfonline.com

In the context of preparing precursors for this compound, SNAr can be employed to introduce an ethyl group onto a pre-brominated pyridine ring or, conversely, to introduce a bromine atom onto an ethyl-substituted pyridine. However, the latter is less common via SNAr. A more plausible route would involve the synthesis of an ethyl-substituted pyridine followed by a different method for bromination.

An optimized synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors utilized 2-fluoro-4-methylpyridine (B58000) as a starting material, which underwent nucleophilic substitution. rsc.org This highlights the utility of fluoropyridines in SNAr reactions due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack. rsc.org

Tandem Reaction Sequences and One-Pot Synthetic Protocols

Tandem reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.org These one-pot protocols are increasingly being applied to the synthesis of complex heterocyclic molecules like substituted pyridines.

A noteworthy tandem strategy for the functionalization of pyridines involves base-catalyzed aryl halide isomerization. rsc.orgrsc.org This approach allows for the selective substitution of 3-bromopyridines at the 4-position, a transformation that is otherwise challenging to achieve directly. rsc.orgrsc.orgamazonaws.com The mechanism is believed to proceed through a pyridyne intermediate. rsc.orgrsc.orgamazonaws.comresearchgate.net

This tandem isomerization/selective interception strategy has been successfully applied to the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. rsc.orgrsc.orgamazonaws.com The selectivity for the 4-substituted product can be enhanced by adjusting the reaction conditions, such as the ratio of the pyridine substrate to the nucleophile and the addition of bromide salts. amazonaws.com This methodology provides a powerful tool for accessing 4-substituted pyridines from readily available 3-bromopyridine precursors. rsc.orgamazonaws.com

The table below summarizes the effect of reaction conditions on the 4-selective etherification of 3-bromopyridine. amazonaws.comresearchgate.net

| Entry | Pyridine:Alcohol Ratio | Additive | Yield (%) | 4:3 Product Ratio |

| 1 | 1:4 | None | 54 | 2.4:1 |

| 2 | 1.5:1 | None | 67 | 8.6:1 |

| 3 | 1.5:1 | 50% KBr | 76 | >14:1 |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the synthesis of this compound and its precursors, several green chemistry approaches can be considered.

One key aspect is the use of more environmentally benign solvents and reagents. For example, the use of ethanol as both a solvent and a reagent in microwave-assisted nucleophilic substitution reactions of halopyridines represents a greener alternative to traditional dipolar-aprotic solvents like DMF, which can be toxic and difficult to remove. tandfonline.com Water has also been explored as a solvent for the catalyst-free synthesis of certain pyridine derivatives. scirp.org

Catalysis plays a crucial role in green chemistry by enabling more efficient and selective reactions. The development of reusable heterogeneous catalysts can simplify product purification and reduce waste. For instance, an efficient protocol for the Suzuki coupling reaction, a common method for C-C bond formation, has been developed using a palladium-on-carbon (Pd/C) catalyst in a green solvent system of polyethylene (B3416737) glycol (PEG) and water. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 3 Ethylpyridine

Reactivity of the Carbon-Bromine Bond in 4-Bromo-3-ethylpyridine

The carbon-bromine (C-Br) bond in this compound is a focal point of its reactivity, susceptible to a variety of transformations that are crucial for its use as a synthetic intermediate. The electronegativity difference between carbon and bromine polarizes the bond, rendering the carbon atom electrophilic and the bromine atom a good leaving group in nucleophilic substitution reactions. open.edu

Nucleophilic Displacement and Substitution Reactions

The bromine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a reaction class that enables the introduction of a wide array of functional groups. vulcanchem.com This reactivity is a cornerstone of its utility in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. chemimpex.com The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating attack by nucleophiles.

Common nucleophiles that can displace the bromide ion include amines, alkoxides, and thiolates. For instance, the reaction with amines can lead to the formation of 4-amino-3-ethylpyridine derivatives. However, in some substituted pyridines, unexpected migrations of other functional groups can occur under certain reaction conditions. smolecule.com

The efficiency of these substitution reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. In some cases, base catalysis is employed to facilitate the substitution, which can sometimes lead to the formation of pyridyne intermediates and subsequent isomerization, although this is more commonly observed with 3-bromopyridines. researchgate.net

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The C-Br bond in this compound can be utilized to form highly reactive organometallic reagents, such as Grignard and organolithium reagents. These reactions typically involve the reaction of the bromo-compound with a metal, such as magnesium for Grignard reagents or lithium for organolithium reagents. libretexts.orgmmcmodinagar.ac.in The resulting organometallic species effectively reverses the polarity of the carbon atom, transforming it from an electrophilic center to a potent nucleophile.

The formation of a Grignard reagent, 4-(magnesiobromo)-3-ethylpyridine, would proceed by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmmcmodinagar.ac.in Similarly, treatment with two equivalents of lithium metal would yield the corresponding organolithium reagent, 4-lithio-3-ethylpyridine. libretexts.org

These organometallic intermediates are exceptionally useful in synthetic chemistry for the formation of new carbon-carbon bonds. They readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups at the 4-position of the pyridine ring. mmcmodinagar.ac.in

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. acs.org In this compound, the bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-Br bond. This allows it to interact with electron-rich atoms, influencing the compound's crystal packing, solubility, and reactivity. scbt.comresearchgate.net

These halogen bonding interactions can play a significant role in directing the approach of reactants and stabilizing transition states in certain reactions. For example, in reactions involving nucleophilic attack, the halogen bond donor ability of the bromine could pre-associate the molecule with a Lewis basic reaction partner, potentially influencing the regioselectivity and rate of the reaction. The strength of these interactions can be significant, in some cases comparable to hydrogen bonds. acs.org

Intrinsic Reactivity of the Pyridine Nitrogen in this compound

The lone pair of electrons on the nitrogen atom of the pyridine ring confers basic and nucleophilic properties to this compound, enabling it to participate in a range of chemical transformations.

Coordination Chemistry and Ligand Properties

The pyridine nitrogen in this compound can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. This property is fundamental to its application in catalysis and materials science. The presence of the bromo and ethyl substituents can modulate the electronic properties and steric environment of the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complexes.

The ability of substituted pyridines to act as ligands is well-documented. For instance, related bromo-methylpyridines are used as precursors for ligands in coordination chemistry. The coordination of this compound to a metal can activate the pyridine ring towards certain reactions or, conversely, the metal center can be the reactive site in a catalytic cycle.

Protonation Equilibria and Basicity Characterization

The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium (B92312) salt. The basicity of this compound is a critical parameter that influences its reactivity and physical properties. The pKa of the conjugate acid of a substituted pyridine provides a quantitative measure of its basicity.

The substituents on the pyridine ring significantly affect the basicity of the nitrogen atom. Electron-withdrawing groups, such as the bromine atom, generally decrease the basicity of the pyridine nitrogen, while electron-donating groups, like the ethyl group, tend to increase it. The position of these substituents is also crucial. dur.ac.uk For this compound, the electron-withdrawing inductive effect of the bromine at the 4-position is expected to reduce the basicity compared to unsubstituted pyridine. The ethyl group at the 3-position will have a smaller, opposing electron-donating effect.

The study of protonation equilibria, often conducted using techniques like UV-Vis or fluorescence spectroscopy in various solvents and pH conditions, can reveal the pKa values of the compound. irb.hr These studies help in understanding how the molecule will behave in different chemical environments, particularly in acid-catalyzed reactions or in biological systems where pH plays a critical role. The pKa values for protonated 2-halo-4-nitropicoline N-oxides, for example, show a clear dependence on the position and nature of the halogen and methyl substituents. mdpi.com

Data Tables

Table 1: Reactivity of the Carbon-Bromine Bond

| Reaction Type | Reagents | Product Type | Key Features |

| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | 4-Substituted-3-ethylpyridines | The bromine atom is replaced by a nucleophile. vulcanchem.comchemimpex.com |

| Grignard Reagent Formation | Magnesium (Mg) | 4-(Magnesiobromo)-3-ethylpyridine | Creates a nucleophilic carbon at the 4-position. libretexts.orgmmcmodinagar.ac.in |

| Organolithium Reagent Formation | Lithium (Li) | 4-Lithio-3-ethylpyridine | Forms a highly reactive nucleophilic species. libretexts.org |

Table 2: Reactivity of the Pyridine Nitrogen

| Reaction Type | Reagents | Product Type | Key Features |

| Coordination | Metal ions/complexes | Metal-ligand complexes | The nitrogen atom donates its lone pair to a metal center. |

| Protonation | Acids (e.g., HCl) | 3-Ethyl-4-bromopyridinium salt | The basic nitrogen atom accepts a proton. dur.ac.uk |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. slideshare.net Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for a detailed structural assignment.

The ¹H NMR spectrum of 4-Bromo-3-ethylpyridine displays characteristic signals for the aromatic protons and the ethyl group. The aromatic protons appear as distinct multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the pyridine (B92270) ring and the bromine substituent. The ethyl group gives rise to a triplet and a quartet in the upfield region, corresponding to the methyl and methylene (B1212753) protons, respectively.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the pyridine ring resonate in the range of approximately 120-160 ppm. The chemical shifts are influenced by the positions of the bromine and ethyl substituents. The ethyl group's carbons appear at higher field strengths.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| 3-Ethylpyridine (B110496) | ¹H | 1.24 | t |

| 2.64 | q | ||

| 7.2-8.4 | m | ||

| 4-Bromopyridine (B75155) | ¹H | 7.5-8.5 | m |

| 3-Bromopyridine (B30812) N-Oxide | ¹³C | 120.2, 125.9, 128.7, 137.7, 140.3 |

Data sourced from publicly available spectral databases and literature. rsc.orgspectrabase.com

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net Experiments such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the pyridine ring. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in conformational analysis.

1H and 13C NMR Spectral Assignment and Interpretation

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, C-H bonds, and the C-Br bond. Pyridine ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. mdpi.commdpi.com C-H stretching vibrations from the aromatic ring and the ethyl group are observed around 3100-2850 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range. ijrte.org While specific FTIR data for this compound was not found, analysis of related molecules provides a basis for interpretation. rsc.orgnih.gov

FT-Raman spectroscopy provides complementary information to FTIR. researchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the pyridine ring and the C-Br stretch are often prominent in the Raman spectrum. ijrte.org For substituted pyridines, the ring breathing mode is a characteristic and often intense Raman band. spectrabase.com

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is based on general frequency ranges for the respective functional groups and data from related compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretch (Aromatic) | 3100-3000 | FTIR, FT-Raman |

| C-H Stretch (Aliphatic) | 3000-2850 | FTIR, FT-Raman |

| C=C, C=N Ring Stretch | 1600-1400 | FTIR, FT-Raman |

| CH₂ Bend | ~1465 | FTIR, FT-Raman |

| CH₃ Bend | ~1450, ~1375 | FTIR, FT-Raman |

| C-Br Stretch | 600-500 | FTIR, FT-Raman |

Data compiled from general spectroscopic tables and literature on related compounds. mdpi.comijrte.org

To gain a deeper understanding of the vibrational modes, experimental FTIR and FT-Raman spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). ijrte.orgnih.govmdpi.com These calculations can predict the vibrational frequencies and intensities with a good degree of accuracy, aiding in the definitive assignment of complex spectral features. bohrium.combohrium.com By correlating experimental and theoretical data, a more robust and detailed picture of the molecular structure and dynamics of this compound can be established. jocpr.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound. In a typical mass spectrum, the compound would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, this peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound under mass spectrometry conditions can be predicted to follow several pathways characteristic of substituted pyridines and alkyl halides. Collision-induced dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques can be used to analyze the fragmentation patterns of the precursor ion, providing valuable structural information. The analysis of fragmentation patterns can offer insights into the connectivity of the molecule.

Potential fragmentation pathways include:

Loss of the ethyl group: A common fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic C-C bond, leading to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to form an [M-29]⁺ ion.

Loss of a bromine atom: Cleavage of the C-Br bond can result in the formation of an [M-Br]⁺ ion.

Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller charged fragments.

In studies of similar brominated pyridine compounds, fragmentation often involves the loss of the bromine atom or side-chain functionalities. For instance, the mass spectrum of 2-bromo-6-chloromethylpyridine shows a prominent peak corresponding to the loss of the chloromethyl group, followed by further fragmentation. Similarly, analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide showed a detailed fragmentation pattern involving cleavage at various bonds. These examples suggest that the ethyl and bromo substituents on the pyridine ring are likely sites for initial fragmentation in this compound.

Computational Chemistry Approaches for Theoretical Insights

Computational chemistry provides a powerful framework for understanding the intrinsic properties of this compound at the molecular level. These theoretical methods complement experimental data and offer predictive insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional commonly used with basis sets like 6-311++G(d,p) to perform calculations.

For this compound, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization). This process finds the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. The resulting optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters for related molecules, such as 3-ethylpyridine and other substituted pyridines, have shown good agreement with experimental data where available.

Beyond geometry, DFT is used to calculate various electronic properties, including total energy, dipole moment, and the distribution of electron density, which are fundamental to understanding the molecule's polarity and intermolecular interactions.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that solves the Schrödinger equation approximately by considering each electron in the mean field of all others. While DFT methods generally provide more accurate results for many systems by including a portion of electron correlation, HF calculations remain valuable.

Often, HF methods are used alongside DFT calculations for comparative purposes. Comparing the results from both HF and DFT (e.g., optimized geometries, vibrational frequencies, and electronic properties) allows for a more robust validation of the computational findings. For many organic molecules, HF provides a good qualitative picture of the electronic structure and is particularly useful for predicting molecular structures. In studies of related pyridine derivatives, both HF and DFT have been employed to investigate structural and spectroscopic properties, with DFT often showing results closer to experimental values.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for describing a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO.

A large HOMO-LUMO gap indicates high stability and low reactivity.

DFT calculations are widely used to determine the energies of the HOMO and LUMO. For example, the HOMO-LUMO energy gap for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was calculated to be 4.0106 eV, indicating good chemical stability. For this compound, the electron-withdrawing bromine atom and the electron-donating ethyl group would influence the energies of the frontier orbitals and thus its reactivity.

Table 1: Illustrative HOMO-LUMO Data for Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | |

| 3-bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -6.85 | -1.93 | 4.92 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms (like nitrogen and oxygen) or π-systems.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites, typically around hydrogen atoms, are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For this compound, an MEP map would be expected to show a region of negative potential (red) around the nitrogen atom due to its lone pair of electrons. The electronegative bromine atom would also contribute to a negative or near-neutral potential region. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the pyridine ring and the ethyl group. This mapping provides a clear guide to the molecule's reactivity in intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It examines the interactions between filled "donor" NBOs (Lewis-type, such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (non-Lewis type, such as anti-bonding or Rydberg orbitals).

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. A higher E(2) value signifies a more intense interaction, indicating greater electron delocalization and stabilization of the molecule. These interactions, such as the delocalization of a lone pair (n) into an adjacent anti-bonding sigma (σ) or pi (π) orbital, are key to understanding the molecule's electronic structure and stability. In studies of similar heterocyclic systems, NBO analysis has been crucial in quantifying the stability provided by intramolecular charge transfer. For this compound, NBO analysis would reveal the delocalization of the nitrogen lone pair into the pyridine ring's π* orbitals and other interactions involving the bromo and ethyl substituents.

Quantum Mechanical Investigations of Reactivity Indices

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of molecules like this compound. nih.govresearchgate.net These computational studies provide deep insights into the molecule's electronic structure, which governs its reactivity. mdpi.com By optimizing the molecular geometry using specific basis sets, such as B3LYP/6-31G(d,p), researchers can calculate various reactivity descriptors that explain potential reaction pathways and kinetic stability. nih.govmdpi.com

Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. jocpr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. jocpr.com

Further insights are gained from conceptual DFT, which defines global reactivity indices. These include electronic chemical potential (μ), which describes the escaping tendency of electrons, and global hardness (η), which measures the resistance to change in electron distribution. mdpi.com These parameters help in quantitatively assessing the molecule's reactivity profile. For instance, studies on similar substituted pyridine derivatives have used these indices to understand their structure-property relationships. researchgate.netmdpi.com

Illustrative Reactivity Indices for a Series of Substituted Pyridine Derivatives The following table presents data for related pyridine derivatives to demonstrate the typical output of such quantum mechanical investigations.

| Compound ID | Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) |

| 2a | 2.42 | 3.00 | 1.85 |

| 2d | 2.31 | 3.71 | 2.97 |

| 4a | 2.50 | 3.57 | 2.54 |

| 4d | 2.46 | 3.83 | 2.98 |

| 4g | 2.26 | 4.01 | 3.55 |

This table is representative and based on data for related pyridine compounds to illustrate the type of information generated.

Molecular Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might interact with a biological macromolecule, typically a protein. tandfonline.com This method is crucial in drug discovery for identifying potential therapeutic targets and predicting the binding affinity of a compound. jocpr.combiointerfaceresearch.com The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) and calculating the most likely binding conformation and the strength of the interaction, often expressed as a binding energy or docking score. biointerfaceresearch.com

For pyridine derivatives, molecular docking has been employed to explore a wide range of biological activities. nih.govresearchgate.net For example, studies have investigated the interactions of similar compounds with targets such as tyrosyl-tRNA synthetase in S. aureus, various kinases involved in cancer pathways, and enzymes like butyrylcholinesterase (BuChE) implicated in Alzheimer's disease. tandfonline.comnih.govresearchgate.net The results of these studies, including the calculated binding energy and the specific amino acid residues involved in hydrogen bonding or other interactions, help to rationalize the compound's biological activity and guide the design of more potent derivatives. ikm.org.myd-nb.info Software such as AutoDock is commonly used for these simulations. biointerfaceresearch.com

Illustrative Molecular Docking Results for a Ligand with Various Protein Targets This table is a hypothetical representation of typical data obtained from molecular docking studies.

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Tyrosyl-tRNA Synthetase | 1JIJ | -8.7 | PRO 53, GLY 36, ASP 78 |

| Butyrylcholinesterase (BuChE) | 4BDS | -9.2 | TRP 82, GLY 116, SER 198 |

| KRAS Protein | 4OBE | -8.0 | GLY 13, VAL 29, ASP 119 |

| M. tuberculosis InhA | 4DRE | -7.5 | TYR 158, MET 199, ILE 215 |

This table is for illustrative purposes to show the type of data generated in molecular docking analyses.

Thermodynamic Property Calculations and Temperature Correlations

Computational chemistry provides powerful tools for calculating the thermodynamic properties of molecules like this compound. jocpr.com These calculations are essential for understanding the stability, phase behavior, and energy of a compound under various conditions. nih.gov Key thermodynamic properties that can be determined include the standard molar enthalpy of formation (ΔfH°), molar entropy (S°), and isobaric molar heat capacity (Cp). oup.comresearchgate.net

These properties can be calculated over a wide range of temperatures to establish clear correlations, which are vital for chemical process design, safety analysis, and predicting reaction equilibria. rptu.deacs.org For instance, studies on halogenated aromatic compounds and substituted pyridines have used quantum chemical methods and statistical mechanics to determine their ideal gas thermodynamic functions from 0 to 1500 K. researchgate.net The calculations are often based on optimized molecular structures and vibrational frequencies derived from methods like DFT. jocpr.com The resulting data on how heat capacity, enthalpy, and entropy change with temperature are fundamental for predicting the compound's behavior in real-world applications. nih.govresearchgate.net

Calculated Ideal Gas Thermodynamic Properties at Various Temperatures This table illustrates how thermodynamic properties of a molecule like this compound could be correlated with temperature, based on methodologies applied to similar compounds.

| Temperature (K) | Cp (J·mol⁻¹·K⁻¹) | S° (J·mol⁻¹·K⁻¹) | H° - H°(0K) (kJ·mol⁻¹) |

| 298.15 | 125.5 | 350.2 | 19.8 |

| 400 | 155.8 | 390.5 | 34.1 |

| 600 | 195.4 | 460.8 | 69.7 |

| 800 | 220.1 | 518.3 | 111.5 |

| 1000 | 235.6 | 567.1 | 157.2 |

| 1500 | 255.3 | 650.4 | 280.6 |

This table is representative, showing the typical temperature dependence of thermodynamic properties for organic molecules as determined by computational methods.

Derivatization and Functionalization of 4 Bromo 3 Ethylpyridine

Synthesis of Substituted 4-Bromo-3-ethylpyridine Analogs

The synthesis of analogs of this compound can be achieved by targeting three main areas of the molecule: the bromine-bearing position, other positions on the pyridine (B92270) ring, and the ethyl group.

The bromine atom at the 4-position of the pyridine ring is a key site for introducing a wide range of functional groups, primarily through metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the halogens enhances the reactivity of the pyridine ring at this position.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds by reacting this compound with various boronic acids or their esters. The process is typically catalyzed by a palladium complex in the presence of a base. This method is highly efficient for creating 4-aryl or 4-heteroaryl substituted 3-ethylpyridines. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amino groups at the 4-position.

Sonogashira Coupling: Terminal alkynes can be coupled with this compound using a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in synthesizing 4-alkynyl-3-ethylpyridines.

Cyanation: The bromo group can be displaced by a cyano group using reagents like copper(I) cyanide or zinc cyanide, often with palladium catalysis.

A summary of these transformations is provided in the interactive data table below.

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compound, Palladium catalyst, Base | 4-Aryl/Alkyl-3-ethylpyridine |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | 4-Amino-3-ethylpyridine |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper(I) cocatalyst | 4-Alkynyl-3-ethylpyridine |

| Cyanation | Cyanide source (e.g., CuCN, Zn(CN)₂), Palladium catalyst | 4-Cyano-3-ethylpyridine |

While the C4 position is readily functionalized, other positions on the pyridine ring can also be modified, often requiring different synthetic strategies.

Directed ortho-Metalation (DoM): By employing a strong base, it is possible to deprotonate the pyridine ring at the C2 or C6 positions, which are adjacent to the ring nitrogen. The resulting organometallic intermediate can then react with various electrophiles to introduce new substituents.

Halogenation: Further halogenation of the pyridine ring can occur. For instance, the synthesis of 2-Bromo-4-cyclopropoxy-3-ethylpyridine involves the bromination of 4-cyclopropoxy-3-ethylpyridine.

Metalation and Transmetalation: The use of specialized metalating agents can lead to functionalization at specific positions. For example, certain substituted pyridines can be selectively metalated at different positions depending on the reagents used. d-nb.info

The ethyl group at the 3-position also serves as a point for derivatization.

Oxidation: The ethyl group can be oxidized to an acetyl group or a carboxylic acid.

Halogenation: Radical halogenation can introduce a halogen atom at the benzylic position of the ethyl group, creating a new reactive site for subsequent nucleophilic substitution reactions.

Alkylation: The carbon atom of the ethyl group adjacent to the pyridine ring can be deprotonated with a strong base and then reacted with an alkyl halide to introduce a longer alkyl chain.

Functionalization of the Pyridine Ring at Other Positions

Chiral Derivatization and Asymmetric Synthesis Approaches

The development of chiral derivatives of this compound is significant for applications in pharmaceuticals and materials science.

Asymmetric Synthesis: Chiral catalysts can be employed to introduce stereocenters in a controlled manner. For example, the conjugate addition of a cuprate (B13416276) derived from a bromo-methylpyridine to an unsaturated ester has been a key step in the asymmetric synthesis of natural products. imperial.ac.uk While this example uses a methylpyridine, similar strategies could be applied to 3-ethylpyridine (B110496) derivatives.

Chiral Derivatizing Agents: A racemic mixture of a derivatized this compound can be reacted with a chiral auxiliary to form diastereomers. These can then be separated, and the chiral auxiliary removed to yield the individual enantiomers. Reagents have been developed for the derivatization of various functional groups to determine enantiopurity by NMR spectroscopy. acs.org

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Moieties

The unique electronic and structural properties of this compound and its derivatives make them valuable building blocks for larger molecular assemblies.

Polymer Synthesis: Functionalized this compound derivatives can be used as monomers in polymerization reactions. For example, its derivatives are employed in creating polymers with enhanced thermal and mechanical properties. chemimpex.com

Supramolecular Chemistry: The pyridine nitrogen atom can participate in hydrogen bonding and coordination with metal ions, leading to the formation of self-assembled supramolecular structures. For instance, 4-ethylpyridine (B106801) has been used as a ligand in the synthesis of three-dimensional heteronuclear coordination polymers. researchgate.net Similarly, substituted bromopyridines can engage in halogen bonding, influencing their solid-state packing and interactions. scbt.com The formation of supramolecular assemblies mediated by hydrogen bonding has been observed in cocrystals of bromo-methylpyridines with other organic molecules. chemicalpapers.com

Applications of 4 Bromo 3 Ethylpyridine in Complex Chemical Synthesis

Role as a Versatile Synthetic Building Block in Organic Synthesis

4-Bromo-3-ethylpyridine serves as a fundamental component in organic synthesis, enabling the construction of intricate molecular frameworks. chemimpex.comcymitquimica.com Its utility is particularly pronounced in the creation of bioactive molecules and advanced materials. chemimpex.comlookchem.com The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, while the ethyl group at the 3-position influences the compound's steric and electronic properties, which can be crucial for directing reaction pathways and determining the final product's characteristics. chemimpex.com

Intermediates for Pharmaceutical Synthesis

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.net this compound is a key intermediate in the synthesis of various pharmaceutical agents, with its derivatives showing potential in treating a range of conditions. chemimpex.com

Researchers actively utilize this compound in the development of novel, biologically active pyridine-containing compounds. chemimpex.comresearchgate.netnih.gov The compound's structure allows for strategic modifications to explore and optimize interactions with biological targets. For instance, derivatives of similar bromo-pyridine structures have been investigated for their potential antimicrobial and anti-inflammatory properties. chemimpex.com The synthesis of such compounds often involves the strategic replacement of the bromine atom with other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. researchgate.netrsc.org

A variety of bioactive heterocyclic systems can be synthesized using brominated pyridine precursors. These include, but are not limited to, thiazoles, imidazoles, and pyrazoles, which are known to exhibit a wide range of pharmacological activities. nih.govrsc.org The ability to functionalize the pyridine ring at a specific position using the bromo-substituent is a key advantage in the rational design of new therapeutic agents. yangresearchlab.org

Table 1: Examples of Bioactive Compound Classes Synthesized from Bromopyridine Precursors

| Compound Class | Synthetic Utility of Bromopyridine | Potential Biological Activities |

|---|---|---|

| Thiazolylcoumarins | Starting material for multi-component condensation reactions. nih.gov | Antimicrobial, Antiproliferative. nih.gov |

| Phenylpicolinamide Derivatives | Used in Suzuki coupling reactions to create complex structures. researchgate.net | Antitumor. researchgate.net |

| Pyrazol-4-yl-pyridine Derivatives | Key intermediate for Suzuki coupling to form the core structure. nih.gov | Muscarinic Acetylcholine (B1216132) Receptor M4 Modulators. nih.gov |

| Tetrahydropyrido[4,3-d]pyrimidines | Used in Suzuki coupling to create key biheteroaryl intermediates. yangresearchlab.org | Smoothened (Smo) Receptor Antagonists. yangresearchlab.org |

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. This compound and its analogues are valuable tools in such investigations. nih.govacs.org By systematically modifying the pyridine core and observing the resulting changes in biological activity, researchers can identify key structural features responsible for a compound's efficacy and selectivity. acs.org

For example, in the development of M4 muscarinic acetylcholine receptor modulators, the substitution pattern on the pyridine ring was found to significantly influence potency. nih.gov Similarly, SAR studies on other bioactive pyridine derivatives have shown that the position and nature of substituents can dramatically alter antitumor activity and selectivity. researchgate.net The bromo- and ethyl- groups of this compound provide two distinct points for chemical modification, allowing for a thorough exploration of the chemical space around the pyridine scaffold. acs.org

Design and Synthesis of Bioactive Pyridine-Based Compounds

Precursors for Agrochemical Development

The application of this compound extends to the agrochemical industry, where it serves as a precursor for the development of new pesticides and herbicides. chemimpex.comevitachem.comguidechem.com The pyridine ring is a common feature in many commercially successful agrochemicals, and the ability to introduce specific substituents through the bromo- and ethyl- groups is advantageous for creating novel active ingredients. chemimpex.comnetascientific.com The unique chemical properties of this compound can enhance the effectiveness of the resulting agrochemical formulations. chemimpex.com Its role as a building block facilitates the synthesis of complex molecules designed to target specific biological processes in pests or weeds, aiming to improve crop protection and yield. guidechem.comnetascientific.com

Contributions to Advanced Materials Research

In the field of materials science, this compound and its derivatives are utilized in the creation of advanced materials with tailored properties. chemimpex.com The pyridine moiety is a component of various functional materials, including polymers and organic semiconductors. The reactivity of the bromo-substituent allows for the incorporation of the this compound unit into larger polymeric structures or for its use in the synthesis of ligands for coordination chemistry. netascientific.com These materials may possess enhanced thermal and mechanical properties, or exhibit specific electronic or optical characteristics, making them suitable for a range of applications. chemimpex.com

Development of Novel Heterocyclic Systems Utilizing this compound as a Scaffold

This compound is an excellent starting material for the synthesis of novel and complex heterocyclic systems. nih.govorganic-chemistry.org The reactivity of the bromine atom allows for its participation in a variety of cyclization and cross-coupling reactions, leading to the formation of fused and polycyclic heterocyclic compounds. nih.govrsc.org These reactions are often catalyzed by transition metals like palladium. researchgate.net

For example, bromopyridines can be used to construct fused ring systems such as imidazo[1,2-a]pyridines and pyrrolo[2,1-a]isoquinolines through multi-component reactions. nih.gov The ability to build upon the this compound scaffold opens up avenues for discovering new chemical entities with unique three-dimensional structures and potentially novel biological or material properties. The synthesis of such complex molecules is a testament to the versatility of this compound as a key building block in modern organic chemistry. rsc.orgorganic-chemistry.org

Mechanistic Studies of Biological Interactions for Target Identification

The strategic placement of bromine and ethyl groups on the pyridine ring makes this compound and its structural analogs valuable scaffolds in medicinal chemistry for probing biological systems and identifying molecular targets. The reactivity of the bromine atom, particularly in cross-coupling reactions, and the steric and electronic influence of the ethyl group allow for the systematic modification of these molecules to study structure-activity relationships (SAR). These studies are crucial for understanding how these compounds interact with biological macromolecules like enzymes and receptors, ultimately leading to the identification of new therapeutic targets.

Derivatives of bromopyridines are frequently employed as building blocks in the synthesis of potent and selective inhibitors for various biological targets. For instance, the related compound 3-bromo-4-methylpyridine (B15001) serves as a precursor for creating substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4). sigmaaldrich.com It has also been used to develop benzodiazepine (B76468) site ligands for the human GABAA receptor. sigmaaldrich.com Similarly, 2-bromo-5-ethylpyridine (B134762) has been instrumental in the synthesis of inhibitors for the p38α mitogen-activated protein (MAP) kinase. The p38α MAP kinase pathway is a key regulator of pro-inflammatory cytokine production, making its inhibitors potential treatments for autoimmune diseases.

The investigation into how bromopyridine derivatives bind to their targets provides critical mechanistic insights. A series of novel thiazolo[5,4-b]pyridine (B1319707) analogs were designed and synthesized to target phosphoinositide 3-kinase (PI3K), an enzyme family implicated in cancer. mdpi.com Docking analysis of the most potent compounds revealed that the N-heterocyclic core was directly involved in binding to the kinase through key hydrogen bond interactions, demonstrating how these scaffolds can be optimized for high-affinity binding. mdpi.com

Advanced methodologies are also being developed for rapid target validation. One such proof-of-concept is the "mutate and conjugate" approach, which combines site-directed mutagenesis with the use of electrophilic fragments to quickly identify small molecules that selectively inhibit a mutant protein. nih.gov This technique was demonstrated using the bromodomain-containing protein BRD4, where a library of fragments was screened to find selective binders to a mutated version of the protein, providing a pathway to develop highly selective probes for investigating the biological function of target proteins. nih.gov These mechanistic explorations, from SAR studies to advanced target validation techniques, underscore the importance of bromo-pyridine derivatives in modern drug discovery.

Table 1: Examples of Bromopyridine Derivatives in Target Identification Studies

| Bromopyridine Precursor | Target Protein/Receptor | Research Finding | Citation(s) |

| 3-Bromo-4-methylpyridine | Phosphodiesterase type 4 (PDE4) | Used as a building block to prepare potent PDE4 inhibitors. | sigmaaldrich.com |

| 3-Bromo-4-methylpyridine | Human GABAA Receptor | Employed in the synthesis of functionally selective benzodiazepine site ligands. | sigmaaldrich.com |

| 2-Bromo-5-ethylpyridine | p38α MAP Kinase | Serves as an intermediate in the synthesis of potent p38α MAP kinase inhibitors for cytokine-driven diseases. | |

| Thiazolo[5,4-b]pyridine Core | Phosphoinositide 3-Kinase (PI3K) | Derivatives showed potent inhibitory activity; docking studies revealed key binding interactions. | mdpi.com |

| Electrophilic Fragments | Bromodomain-containing protein 4 (BRD4) | A "mutate and conjugate" strategy identified fragments that selectively bind to a BRD4 mutant for target validation. | nih.gov |

Green Chemistry Applications and Sustainable Manufacturing Processes

In line with global efforts to promote environmental stewardship, the chemical industry is increasingly adopting green chemistry principles for the synthesis of compounds like this compound and its derivatives. These initiatives focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Sustainable manufacturing processes are not only environmentally responsible but also offer economic benefits through optimized reactions and reduced disposal costs. jubilantingrevia.comarchivemarketresearch.com

A key area of focus in green chemistry is the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents. researchgate.net Research into the synthesis of dimethindene, a selective histamine (B1213489) H1 antagonist, demonstrated a sustainable approach by successfully replacing petroleum-based solvents with eco-friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.net The use of aqueous solvent systems is also gaining traction. For example, an efficient protocol for the Suzuki cross-coupling reaction, a common method for functionalizing bromopyridines, was developed using a polyethylene (B3416737) glycol (PEG400) aqueous medium, which allows for the catalyst to be recycled multiple times without losing activity. researchgate.net Optimizing reactions to run in mixed water/organic solvent systems, such as water/1,4-dioxane (B91453), has also been shown to improve yields and provide a greener reaction profile. researchgate.net

Another principle of green chemistry is the development of catalyst systems that are more efficient and less toxic. The palladium-catalyzed Suzuki cross-coupling is a powerful tool for C-C bond formation in the synthesis of pharmaceuticals and advanced materials. researchgate.net Advances in this area include the development of highly stable catalysts that can be used in air and in the presence of moisture, simplifying reaction setups. mdpi.com Furthermore, innovative techniques are emerging that eliminate the need for transition-metal catalysts altogether. One such method uses purple light to promote the radical coupling of bromopyridines with Grignard reagents, where the light itself stimulates the single electron transfer needed for the reaction to proceed. organic-chemistry.org

Sustainable manufacturing also involves process intensification and waste management. jubilantingrevia.com Chemical production facilities are implementing state-of-the-art effluent treatment plants to manage and treat waste streams effectively. environmentclearance.nic.in By focusing on process intensification, manufacturers can enhance capacity, improve efficiency, and upgrade automation levels, leading to a smaller environmental footprint. jubilantingrevia.com For instance, some large-scale chemical manufacturing plants utilize ethanol (B145695) from biogenic sources, which significantly lowers the carbon footprint compared to conventional petrochemical routes. jubilantingrevia.com

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application/Method | Example/Benefit | Citation(s) |

| Use of Greener Solvents | Replacement of VOCs | Switching from petroleum-based solvents to 2-MeTHF and CPME in drug synthesis. | researchgate.net |

| Use of Aqueous Media | Suzuki Coupling in PEG400/Water | Allows for catalyst recycling and reduces reliance on organic solvents. | researchgate.net |

| Catalyst-Free Reactions | Purple Light-Promoted Radical Coupling | Enables coupling of bromopyridines and Grignard reagents without a transition metal catalyst. | organic-chemistry.org |

| Process Optimization | Suzuki Coupling in Water/1,4-Dioxane | Optimized conditions increased reaction yield by 30% under greener conditions. | researchgate.net |

| Sustainable Manufacturing | Use of Bio-based Raw Materials | Utilizing ethanol from biogenic sources significantly reduces the carbon footprint of chemical production. | jubilantingrevia.com |

Future Research Directions and Emerging Trends

Development of Advanced Catalytic Systems for 4-Bromo-3-ethylpyridine Transformations

The bromine atom on the pyridine (B92270) ring is a versatile handle for a variety of cross-coupling reactions, which are fundamental for constructing more complex molecules. Future research will focus on creating more efficient, selective, and sustainable catalytic systems to leverage the reactivity of this compound.

A primary area of development is in palladium-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While effective, traditional palladium catalysts often require expensive and air-sensitive phosphine (B1218219) ligands. An emerging trend is the development of ligand-free palladium-catalyzed reactions, which can be performed in more environmentally benign solvents like aqueous ethanol (B145695) and under aerobic conditions. rsc.org Another approach involves nickel-catalyzed couplings, which offer a more cost-effective alternative to palladium for certain transformations of halopyridines. mdpi.com Research into dual nickel/photoredox catalysis is also opening new avenues for C-C bond activation under mild conditions, a strategy that could be applied to derivatives of this compound. nih.gov